molecular formula C10H11NO2S B14601259 4-Acetyl-4,6,7,8-tetrahydro-5H-thieno[3,2-b]azepin-5-one CAS No. 61190-58-7

4-Acetyl-4,6,7,8-tetrahydro-5H-thieno[3,2-b]azepin-5-one

Cat. No.: B14601259
CAS No.: 61190-58-7
M. Wt: 209.27 g/mol
InChI Key: QKXBPUPENSSWEG-UHFFFAOYSA-N
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Description

4-acetyl-4,6,7,8-tetrahydro-thieno[3,2-b]azepin-5-one is a heterocyclic compound that belongs to the thiophene family. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties . This compound, in particular, has garnered interest for its potential therapeutic properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-4,6,7,8-tetrahydro-thieno[3,2-b]azepin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiophene derivative with an appropriate amine and an acetylating agent. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by maintaining optimal reaction conditions and minimizing the need for intermediate purification steps .

Chemical Reactions Analysis

Types of Reactions

4-acetyl-4,6,7,8-tetrahydro-thieno[3,2-b]azepin-5-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-acetyl-4,6,7,8-tetrahydro-thieno[3,2-b]azepin-5-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of organic semiconductors and other advanced materials

Mechanism of Action

The mechanism of action of 4-acetyl-4,6,7,8-tetrahydro-thieno[3,2-b]azepin-5-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit kinases involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-acetyl-4,6,7,8-tetrahydro-thieno[3,2-b]azepin-5-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its acetyl group and the tetrahydro-thieno[3,2-b]azepin ring system contribute to its versatility in chemical reactions and its potential as a therapeutic agent .

Properties

CAS No.

61190-58-7

Molecular Formula

C10H11NO2S

Molecular Weight

209.27 g/mol

IUPAC Name

4-acetyl-7,8-dihydro-6H-thieno[3,2-b]azepin-5-one

InChI

InChI=1S/C10H11NO2S/c1-7(12)11-8-5-6-14-9(8)3-2-4-10(11)13/h5-6H,2-4H2,1H3

InChI Key

QKXBPUPENSSWEG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(=O)CCCC2=C1C=CS2

Origin of Product

United States

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